2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry. The specific structure of 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole includes a bromine atom at the second position and a 3-fluorophenyl group at the fifth position of the oxadiazole ring.
The synthesis of oxadiazole derivatives, including 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole, is often reported in scientific literature focusing on organic synthesis and medicinal chemistry. These compounds are classified as heterocycles due to their inclusion of different elements in the ring structure, which significantly influences their chemical properties and biological activities.
The synthesis of 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole can be achieved through various methods commonly used for oxadiazole derivatives. Some prevalent approaches include:
The synthesis often involves multiple steps:
The reaction conditions may vary based on the specific reagents used but typically involve refluxing in organic solvents or using solid-state reactions.
The molecular formula for 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole is CHBrFNO. The structural representation includes:
The compound's structural features contribute to its chemical reactivity and potential biological interactions.
2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological profile.
The mechanism of action for compounds like 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors. The presence of halogen substituents can significantly influence binding affinity and selectivity towards specific biological pathways.
Research indicates that oxadiazoles may exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways . The exact mechanism requires further investigation through biochemical assays to elucidate target interactions.
Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds .
2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole has potential applications in:
Research continues to explore the full scope of applications for this compound as part of broader studies on oxadiazoles' therapeutic potential .
The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle with the molecular formula C₂H₂N₂O. This planar, aromatic five-membered ring exhibits exceptional thermal stability due to its resonance energy (~167.4 kJ/mol), particularly when substituted at the 2-position [8]. Its bioisosteric properties allow it to mimic ester or amide functionalities while resisting metabolic degradation—a critical advantage in drug design [8] [10]. This scaffold’s electron-deficient nature facilitates π-π stacking and dipole-dipole interactions with biological targets, while the =N– groups serve as hydrogen bond acceptors [10].
Structurally, 1,3,4-oxadiazoles demonstrate versatility through nucleophilic substitution at halogenated positions (e.g., bromine at C2) and tolerance for diverse aryl groups at C5 [10]. These properties underpin their presence in FDA-approved drugs like Zibotentan (anticancer) and Raltegravir (antiviral) [8]. The ring’s moderate lipophilicity (XLogP3 ~2.5 for bromo-fluorophenyl derivatives) enhances membrane permeability, crucial for targeting intracellular pathogens or enzymes [4] [6].
Table 1: Key Physicochemical Properties of 1,3,4-Oxadiazole Derivatives
Property | Value/Range | Biological Implication |
---|---|---|
Resonance Energy | ~167.4 kJ/mol | Thermal stability under physiological conditions |
Hydrogen Bond Acceptor Count | 3–4 | Enhanced target binding |
XLogP3 (e.g., bromo-fluorophenyl derivative) | 2.5 | Optimal membrane permeability |
Aromaticity | Moderate | Facilitates π-π stacking with protein targets |
Halogenation at the 2-position of the 1,3,4-oxadiazole ring significantly modulates bioactivity. Bromine acts as a "chemical handle" for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, enabling rapid diversification into drug candidates [4] [10]. Electronegative halogens like bromine also enhance ring electron deficiency, potentially improving interactions with electron-rich enzyme pockets [4] [9].
The 3-fluorophenyl group at C5 contributes multipronged effects:
Table 2: Bioactivity of Halogenated 1,3,4-Oxadiazole Derivatives
Compound Class | Reported Activities | Key Structural Features |
---|---|---|
2-Bromo-5-aryloxadiazoles | Antiparasitic, antimicrobial | Bromine (C2) enables derivatization |
3-Fluorophenyl derivatives | Enhanced BBB permeability, antimicrobial potency | Fluorine position (meta) optimizes target engagement |
Bromo/fluoro combo | Broad-spectrum antiparasitic activity | Synergistic electronic effects |
The therapeutic exploration of 1,3,4-oxadiazoles began in earnest in the 1960s, highlighted by the antibacterial agent Furamizole . The strategic incorporation of halogenated aryl groups emerged later, driven by the need to optimize pharmacokinetics and target engagement. Early studies revealed that 2-bromo-5-phenyl-1,3,4-oxadiazole (CAS: 51039-53-3) served as a versatile precursor for antitumor and antimicrobial compounds via nucleophilic displacement of bromine [7] [10].
The shift to fluorinated aryl groups accelerated in the 2010s, with compounds like 2-bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole (CAS: 1368422-36-9) becoming key intermediates. This compound exemplifies modern structure-activity relationship (SAR) refinement:
Recent advances leverage this scaffold for antiparasitic agents. For example, oxadiazole derivatives with bromo/fluoro substitution show low-micromolar IC₅₀ values against Trypanosoma brucei and Plasmodium falciparum, outperforming non-halogenated analogs [2] [10]. The scaffold’s compatibility with high-throughput derivatization—such as alkyne "click" chemistry probes—further cements its role in target deconvolution and mechanism-of-action studies [2] [8].
Table 3: Evolution of Key 2-Bromo-5-aryl-1,3,4-oxadiazoles in Drug Discovery
Compound | CAS/Identifier | Therapeutic Application | Development Milestone |
---|---|---|---|
2-Bromo-5-phenyl-1,3,4-oxadiazole | 51039-53-3 | Antimicrobial precursor | 1970s: Early derivatization studies |
Zibotentan (non-halogenated derivative) | - | Anticancer (EGFR inhibitor) | FDA approval (2010) |
2-Bromo-5-(3-fluorophenyl)-1,3,4-oxadiazole | 1368422-36-9 | Antiparasitic intermediate | 2020s: Broad-spectrum agent development |
Compound 30 (alkyne probe derivative) | - | Target identification for T. brucei | 2024: Proteomics applications [2] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5